![molecular formula C18H19N3O6 B14189380 Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate CAS No. 836622-51-6](/img/structure/B14189380.png)
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate is a complex organic compound known for its unique chemical structure and properties This compound features a benzoate core substituted with nitro groups and an amino group linked to a phenylethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the nitration of a benzoic acid derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the amino group via a nucleophilic substitution reaction using a phenylethylamine derivative. The final step involves esterification with propan-2-ol under acidic conditions to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and esterification steps, ensuring higher yields and purity. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 3,5-dinitrobenzoate: Lacks the phenylethylamino group, resulting in different reactivity and applications.
Propan-2-yl 4-[(2-phenylethyl)amino]benzoate:
Uniqueness
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate is unique due to the combination of nitro and amino groups on the benzoate core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
836622-51-6 |
|---|---|
Molekularformel |
C18H19N3O6 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
propan-2-yl 3,5-dinitro-4-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C18H19N3O6/c1-12(2)27-18(22)14-10-15(20(23)24)17(16(11-14)21(25)26)19-9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3 |
InChI-Schlüssel |
MHBIMYFSIXUFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NCCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


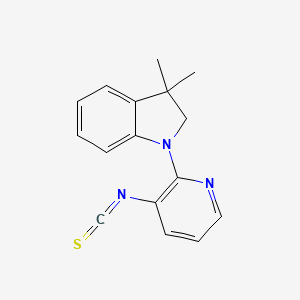

![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
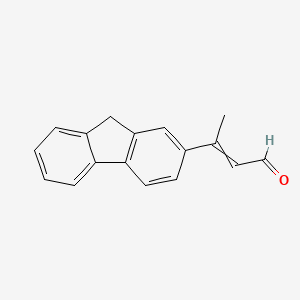
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)

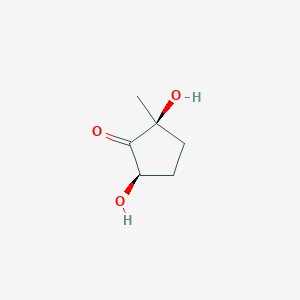
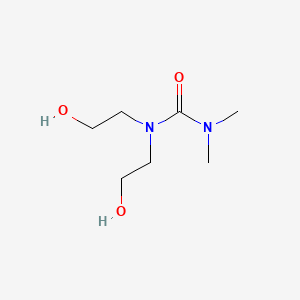
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)

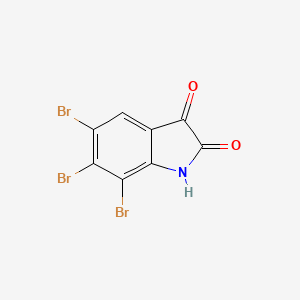
![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
